molecular formula C12H19N3 B1467090 Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine CAS No. 1247198-29-3

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Cat. No. B1467090
CAS RN: 1247198-29-3
M. Wt: 205.3 g/mol
InChI Key: MTSQXKHRXWCBSI-UHFFFAOYSA-N
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Description

“Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine” is a chemical compound with the CAS Number: 1247198-29-3 . It has a molecular weight of 205.3 and its molecular formula is C12H19N3 . The compound is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is N-methyl(3-pyridinyl)-N-(3-pyrrolidinylmethyl)methanamine . The InChI code for this compound is 1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.026±0.06 g/cm3 and a predicted boiling point of 311.6±17.0 °C .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a component of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be utilized in the synthesis of potential therapeutic agents, particularly where the pyrrolidine ring’s stereogenicity is crucial for biological activity.

Building Blocks for Screening Compounds

In the realm of medicinal chemistry, Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine serves as a building block for screening compounds. It’s available for procurement through platforms like Sigma-Aldrich, indicating its relevance in the identification and synthesis of screening compounds for various research applications .

Green Chemistry

The synthesis of pyrrolidines, including derivatives of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine, has been enhanced by microwave-assisted organic synthesis (MAOS). This method increases synthetic efficiency and supports the principles of green chemistry, which aims to reduce the environmental impact of chemical manufacturing .

Structure-Activity Relationship (SAR) Studies

The compound’s pyrrolidine ring is instrumental in SAR studies. Researchers can investigate the influence of steric factors on biological activity and understand how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates .

Pharmacophore Modeling

Pharmacophore modeling is a method used to predict the molecular features necessary for drug-receptor interactions. The pyrrolidine and pyridine components of Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine make it a valuable compound for creating pharmacophore models that aid in the design of new drugs with desired biological profiles .

ADME/Tox Optimization

The introduction of heteroatomic fragments like pyrrolidine and pyridine rings in drug molecules helps modify physicochemical parameters. This compound can be used in research to obtain the best ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates, ensuring safety and efficacy .

Enantioselective Synthesis

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine can be used in the enantioselective synthesis of drugs. The stereogenicity of the pyrrolidine ring allows for the creation of chiral compounds, which are essential for the development of enantioselective drugs with specific therapeutic effects .

Chemical Library Development

This compound is also significant in the development of chemical libraries. It can be used to generate diverse molecular entities that can be screened against various biological targets to identify new lead compounds for further drug development .

properties

IUPAC Name

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11/h2-3,5,7,12,14H,4,6,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQXKHRXWCBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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